Unguisin A is a cyclic heptapeptide that contains the amino acid γ-aminobutyric acid and is derived from the fungus Emericella unguis (formerly known as Aspergillus unguis). This compound was first isolated by Malmstrom in 1999, who identified it as part of a new class of cyclic peptides. The structure of unguisin A features a unique arrangement of amino acids, including L-phenylalanine, two D-valines, two D-alanines, and a D-tryptophan, which contribute to its biological properties and potential applications in science and medicine .
Unguisin A is classified as a cyclic peptide due to its ring structure formed by the linkage of amino acid residues. It is specifically categorized as a γ-aminobutyric acid-containing cyclic heptapeptide. The primary source of unguisin A is the marine-derived fungus Emericella unguis, which has been studied for its production of various bioactive compounds .
The total synthesis of unguisin A was first reported in 2011, confirming its structure through a series of chemical reactions. The synthesis involved the macrocyclization of a flexible linear precursor that contained γ-aminobutyric acid. This process was noted for its efficiency, yielding high amounts of the desired cyclic product .
The synthetic route employed retrosynthetic analysis to deconstruct the molecule into simpler precursors. Key steps included:
Unguisin A has a complex molecular structure characterized by its cyclic nature and specific arrangement of amino acids. The cyclic structure is stabilized by hydrogen bonds and hydrophobic interactions among the side chains of the amino acids.
The molecular formula for unguisin A is C₁₈H₃₃N₇O₈, and it has a molecular weight of approximately 421.5 g/mol. Its structural features include:
Unguisin A can participate in various chemical reactions typical for peptides, including:
The reactivity of unguisin A is influenced by its cyclic structure, which can enhance stability against enzymatic degradation compared to linear peptides. This property makes it an interesting candidate for drug development.
Unguisin A is typically characterized by:
Key chemical properties include:
Relevant data indicate that these properties contribute to its potential applications in pharmaceuticals and biochemistry .
Unguisin A has potential applications in various scientific fields:
Unguisin A was first isolated in 1999 from the marine-derived ascomycete fungus Emericella unguis (now reclassified as Aspergillus unguis) during investigations into the secondary metabolites of marine fungi [7] [8]. Initial cultivations utilized solid rice-based media, a method optimized for eliciting cyclic peptide production in fungi. The compound was purified through a combination of vacuum liquid chromatography and reversed-phase high-performance liquid chromatography (HPLC), yielding a white amorphous solid [1] [7]. Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy revealed a cyclic heptapeptide framework, distinguishing it from other known fungal metabolites. This discovery marked the founding member of the unguisin family, which now includes over 10 structurally related congeners (e.g., unguisins B–K) [1] [3] [8].
The isolation of unguisin A coincided with the characterization of depsidones and other bioactive compounds from Emericella unguis, highlighting this fungus as a prolific source of structurally unique natural products [4] [7]. Subsequent isolations confirmed that unguisin production occurs under standard laboratory fermentation conditions without requiring marine-specific nutrients, though salinity stress can modulate yield [5] [7].
Year | Milestone | Significance | Reference |
---|---|---|---|
1999 | First isolation of unguisin A | Identification of foundational cyclic heptapeptide structure | Malmström et al. |
2002 | Discovery of unguisin C | Expanded structural diversity; confirmed conserved GABA residue | Malmström et al. |
2024 | Identification of unguisin J | Revealed NRPS substrate flexibility in Aspergillus heteromorphus | [1] |
2025 | Biosynthetic gene cluster characterization | Elucidation of methyltransferase role in β-methylphenylalanine formation | [3] |
The reclassification of Emericella unguis to Aspergillus unguis under unified fungal nomenclature reflects its phylogenetic position within the Aspergillus genus, specifically the section Nidulantes [4] [5] [9]. This section comprises 65 species, with Aspergillus unguis, Aspergillus croceus, and Aspergillus israelensis forming a distinct clade supported by multi-locus sequencing (internal transcribed spacer, β-tubulin, calmodulin) [5] [9]. Unguisin-producing strains exhibit a broad geographic distribution across marine and terrestrial environments:
Genome mining has identified homologous non-ribosomal peptide synthetase (NRPS) biosynthetic gene clusters (BGCs) in diverse Aspergillus species, including Aspergillus violaceofuscus (unguisins A/B), Aspergillus campestris (unguisins H/I), and Aspergillus candidus (unguisins A/E/F/K) [3] [8]. This distribution underscores the evolutionary conservation of unguisin biosynthesis machinery across phylogenetically related fungi adapted to saline ecosystems [3] [5].
Fungal Species | Natural Habitat | Unguisin Variants | Detection Method |
---|---|---|---|
Aspergillus unguis (Emericella unguis) | Marine sediments, seaweed | Unguisins A, B, C | HPLC, NMR, LC-MS |
Aspergillus heteromorphus | Terrestrial soil | Unguisins B, J | HRESIMS, Marfey’s analysis |
Aspergillus candidus | Marine sponge | Unguisins A, E, F, K | Gene knockout, HPLC-PDA |
Aspergillus violaceofuscus | Decaying plant matter | Unguisins A, B | Heterologous expression |
Unguisin A (molecular formula: C₄₁H₅₆N₈O₇) features a 21-atom macrocyclic ring formed by seven amino acid residues, with two distinctive characteristics:
The structural variability among unguisins arises from substitutions at positions 2–6. For example:
This diversity stems from the relaxed substrate specificity of adenylation (A) and condensation (C) domains in the NRPS enzyme UngA [1] [8]. Notably, the d-Trp-GABA-d-Ala motif is conserved across the family, suggesting a structural or biosynthetic imperative [3] [7].
The integration of non-proteinogenic building blocks like GABA and d-amino acids distinguishes unguisins from typical ribosomal peptides and underpins their potential as anion-binding agents or enzyme modulators [6] [7].
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